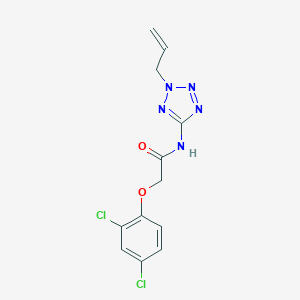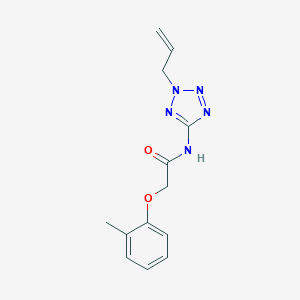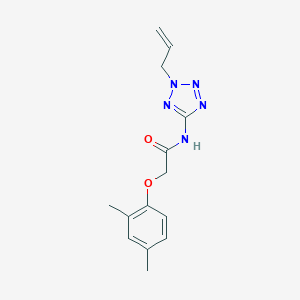
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as ADMA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. ADMA is a tetrazole derivative that has been shown to have various physiological and biochemical effects.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it has been suggested that it may act by modulating the activity of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It has also been suggested that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide may act by modulating the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have antioxidant effects, reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is also stable under various conditions and can be stored for long periods without degradation. However, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as a neuroprotective agent in traumatic brain injury and stroke. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide may also have potential as an anti-inflammatory agent in various inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide and its potential applications in scientific research.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. It has been shown to have various physiological and biochemical effects and may have potential as a therapeutic agent for various diseases. The synthesis method of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-allyl-2H-tetrazol-5-amine with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-allyl-2H-tetrazol-5-amine with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base. The reaction yields N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide as a white solid with a melting point of 146-148°C. The purity of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C14H17N5O2 |
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-4-7-19-17-14(16-18-19)15-13(20)9-21-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,15,17,20) |
InChI-Schlüssel |
IWRZTVOIEHJQRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)


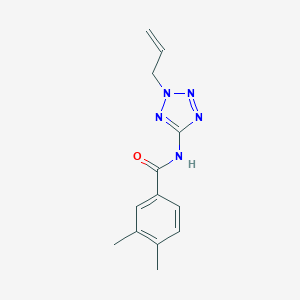
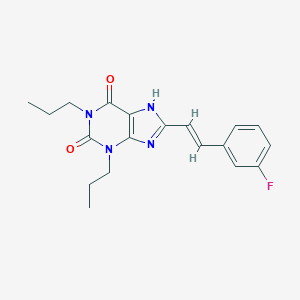


![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

